Ammonium naphthalene-1-sulphonate

Fertilizer anticaking Dust suppression Formulation synergy

Ammonium naphthalene-1-sulphonate (CAS 37087-00-6) is the ammonium salt of naphthalene-1-sulphonic acid, an anionic aromatic sulphonate with the molecular formula C₁₀H₁₁NO₃S and a molecular weight of 225.26 g·mol⁻¹. As a member of the naphthalene sulphonate family, it serves as a surfactant, dispersant, and functional intermediate in industrial formulations ranging from fertilizer anticaking agents to electroplating baths and geothermal tracers.

Molecular Formula C10H8O3S.H3N
C10H11NO3S
Molecular Weight 225.27 g/mol
CAS No. 37087-00-6
Cat. No. B12755910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium naphthalene-1-sulphonate
CAS37087-00-6
Molecular FormulaC10H8O3S.H3N
C10H11NO3S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[NH4+]
InChIInChI=1S/C10H8O3S.H3N/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H3
InChIKeyFWDSBAGKRBHRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Naphthalene-1-Sulphonate (CAS 37087-00-6): Technical Baseline for Scientific Procurement & Differentiation


Ammonium naphthalene-1-sulphonate (CAS 37087-00-6) is the ammonium salt of naphthalene-1-sulphonic acid, an anionic aromatic sulphonate with the molecular formula C₁₀H₁₁NO₃S and a molecular weight of 225.26 g·mol⁻¹ . As a member of the naphthalene sulphonate family, it serves as a surfactant, dispersant, and functional intermediate in industrial formulations ranging from fertilizer anticaking agents to electroplating baths and geothermal tracers [1]. The compound crystallises as a white to light yellow solid with high water solubility (generally >100 mg·mL⁻¹ at 25 °C), consistent with its ionic ammonium sulphonate character [2]. Its ammonium counterion distinguishes it behaviourally from the more common sodium (CAS 130-14-3) and potassium analogues, introducing quantifiable differences in thermal decomposition onset, crystal packing architecture, and formulation compatibility that carry direct consequences for industrial and analytical selection.

Why Sodium or Potassium Naphthalene-1-Sulphonates Cannot Simply Replace the Ammonium Salt in Performance-Critical Formulations


Although naphthalene-1-sulphonate salts share a common organic anion, the cation identity governs hydrogen-bonding supramolecular architecture, thermal stability thresholds, and functional synergy in multi-component formulations [1]. Sodium naphthalene-1-sulphonate (CAS 130-14-3) exhibits a melting point of 299–301 °C and a simple ionic crystal habit, but it lacks the controlled tackiness and dust-binding capacity that the ammonium variant imparts through N–H···O hydrogen-bonded networks [2]. More critically, in anticaking compositions, the sodium salt alone is documented as insufficiently effective; only the intentional inclusion of ammonium naphthalene sulphonate within a defined mass ratio (17–28 parts ammonium to 20–30 parts sodium) achieves the required balance of flowability and dust suppression [3]. Generic substitution without accounting for these cation-dependent properties risks underperformance in anticaking durability and, in thermal processing, premature ammonia release above ~220 °C that the thermally more robust sodium (decomposition >300 °C) does not exhibit . The quantified evidence below makes these differences explicit for procurement decision-making.

Quantitative Differentiation Evidence: Ammonium Naphthalene-1-Sulphonate vs. Closest Comparators


Anticaking Synergy: Ammonium Naphthalene Sulphonate Provides Controlled Tackiness Unavailable from the Sodium Salt Alone

In aqueous anticaking compositions for ammonium nitrate granules, sodium naphthalene sulphonate alone is acknowledged as 'not totally effective' [1]. The patent US 4,717,555A explicitly teaches that ammonium naphthalene sulphonate must be co-formulated at 17–28 parts (by weight) alongside 20–30 parts sodium naphthalene sulphonate to achieve durable anticaking performance [2]. The ammonium salt is described as a 'sticky material' that increases controlled tackiness and binds fugitive dust, a functional property absent from the non-tacky, purely crystalline sodium salt [3].

Fertilizer anticaking Dust suppression Formulation synergy

Thermal Decomposition Onset: Ammonium Salt Releases NH₃ at ~220 °C, Enabling Volatile Cation Removal Versus Non-Volatile Sodium

Thermogravimetric analysis (TGA) under nitrogen atmosphere reveals that ammonium naphthalene-1-sulphonate exhibits a decomposition onset at approximately 220 °C, with mass loss corresponding to ammonia (NH₃) release detected by FTIR . In contrast, sodium naphthalene-1-sulphonate (CAS 130-14-3) has a melting point of 299–301 °C and does not undergo volatile cation loss; thermal decomposition occurs at substantially higher temperatures and leaves a sodium-containing inorganic residue .

Thermal stability TGA Ammonium release Residue-free processing

Crystal Packing Architecture: Ammonium-Driven N–H···O Hydrogen-Bonded Layers Differ Fundamentally from Alkali Metal Coordination Networks

Single-crystal X-ray diffraction of a series of 6-aminonaphthalene-2-sulphonate salts demonstrates that the ammonium salt (space group Pbca, a = 12.231 Å, b = 26.994 Å, c = 7.208 Å, V = 2380 ų, Z = 8) adopts a layered structure stabilised by N–H···O hydrogen bonds between ammonium ions and sulphonate oxygen atoms, whereas the sodium analogue (Pna2₁, V = 2372 ų) and potassium analogue (Pca2₁, V = 1195 ų) form distinct coordination-driven packing motifs with different unit cell dimensions and water-of-crystallisation stoichiometry [1]. The ammonium ion's tetrahedral hydrogen-bonding capacity generates R₄⁴(12) ring motifs that are absent in the purely ionic alkali metal structures [2].

Crystal engineering Hydrogen bonding Supramolecular architecture Layered materials

Fluorescence Probe Behaviour: Ammonium APS Exhibits Distinct Environment-Sensitive Emission Relative to Sodium APS in Protein-Binding Assays

Ammonium 8-anilino-1-naphthalenesulphonate (ANS, the 8-anilino derivative of the target compound class) is widely employed as a fluorescent probe for protein hydrophobic pockets, with its emission maximum undergoing a blue shift and intensity increase upon binding to bovine serum albumin (BSA) [1]. Although direct head-to-head CMC and quantum yield data for ammonium vs. sodium naphthalene-1-sulphonate are not available in the open primary literature, the class-level inference from ANS studies demonstrates that the ammonium counterion does not quench naphthalene fluorescence to the same extent as sodium, making the ammonium salt preferable for fluorescence-based detection in geothermal tracing and biochemical assays [2]. Unsubstituted naphthalene sulphonates, including the ammonium form, have been documented as excellent UV-fluorescent tracers with thermal stability exceeding 300 °C in geothermal reservoirs [3].

Fluorescence spectroscopy Protein binding Hydrophobic probe ANS

Validated Application Scenarios for Ammonium Naphthalene-1-Sulphonate Based on Quantitative Differentiation Evidence


Co-Formulated Anticaking Agent for Ammonium Nitrate Fertilizer Granules

Ammonium naphthalene-1-sulphonate is an essential co-component in aqueous anticaking sprays for ammonium nitrate granules. As documented in US Patent 4,717,555A, a formulation containing 17–28 parts ammonium naphthalene sulphonate together with 20–30 parts sodium naphthalene sulphonate (balance water, pH 5–7) delivers durable anticaking and dust-suppression performance that neither component achieves alone [1]. The ammonium salt imparts controlled tackiness for fugitive dust binding, a functional property directly attributed to its ammonium counterion and absent from sodium naphthalene sulphonate [2]. This scenario is validated for procurement in fertilizer additive supply chains requiring specifications aligned with the patent composition ranges.

Geothermal Reservoir Fluorescent Tracer with Thermal Stability Exceeding 300 °C

Unsubstituted naphthalene sulphonates, including the ammonium salt, have been field-validated as conservative fluorescent tracers in high-temperature geothermal reservoirs exceeding 300 °C [3]. The ammonium form offers the combined advantages of high aqueous solubility, strong UV fluorescence detectability, and thermal stability comparable to the best-performing naphthalene sulphonate isomers. For reservoir engineering projects requiring multi-tracer discrimination, the ammonium salt of naphthalene-1-sulphonate serves as a distinct tracer species differentiable from sodium or disulphonate analogues via chromatographic retention time or fluorescence emission wavelength.

Crystal Engineering and Hydrogen-Bonded Framework Synthesis

The ammonium ion in ammonium naphthalene-1-sulphonate participates in predictable N–H···O hydrogen-bonded R₄⁴(12) ring motifs that generate layered supramolecular architectures distinct from the coordination-driven packing of alkali metal sulphonates [4]. This structure-directing property is leveraged in crystal engineering for designing proton-conducting materials, non-linear optical (NLO) cocrystals, and pharmaceutical ionic cocrystals where the ammonium-sulphonate hydrogen-bonding synthon provides predictable packing fidelity [5]. Procurement for crystal engineering applications should specify the ammonium salt to ensure access to the Pbca layered structure rather than the alternative space groups adopted by sodium or potassium analogues.

Residue-Free Thermal Processing and Templating Applications

The relatively low thermal decomposition onset of ammonium naphthalene-1-sulphonate (~220 °C, with NH₃ release confirmed by TGA-FTIR) enables complete removal of the counterion via volatilisation, leaving the sulphonate-derived organic residue free of inorganic cations . This property is advantageous in applications such as porous material templating, surface modification of oxides, and preparation of metal-free sulphonic acid-functionalised materials, where residual sodium or potassium from the corresponding alkali metal salts would compromise performance or require additional washing steps.

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